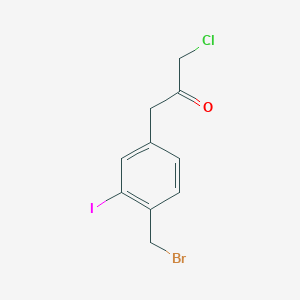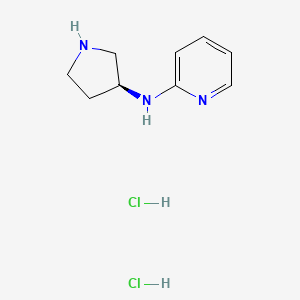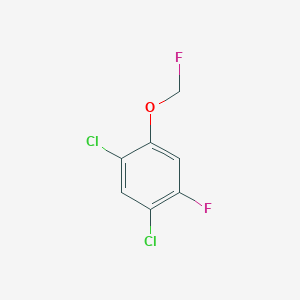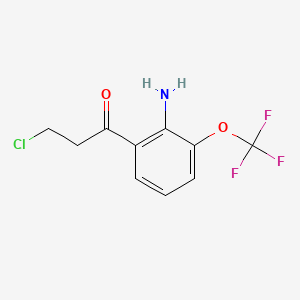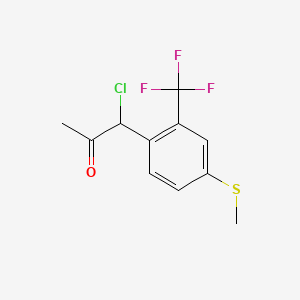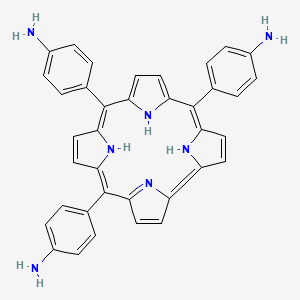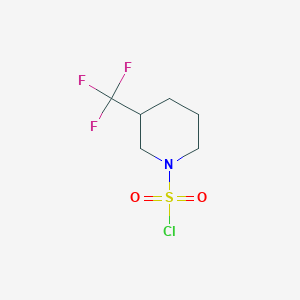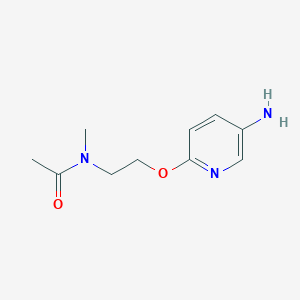
N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an amino group and an ether linkage to an ethyl chain, which is further connected to an acetamide group. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 5-aminopyridine, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to introduce the ethyl group.
Ether Formation: The intermediate product is then reacted with an appropriate halide or tosylate to form the ether linkage.
Acetamide Formation: Finally, the resulting compound is treated with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- N-(2-(Pyridin-2-yl)oxy)ethyl)-N-methylacetamide
- N-(2-((5-Nitropyridin-2-yl)oxy)ethyl)-N-methylacetamide
- N-(2-((5-Hydroxypyridin-2-yl)oxy)ethyl)-N-methylacetamide
Comparison: N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide is unique due to the presence of the amino group on the pyridine ring, which can participate in various chemical reactions and biological interactions. This distinguishes it from other similar compounds that may have different substituents on the pyridine ring, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N-[2-(5-aminopyridin-2-yl)oxyethyl]-N-methylacetamide |
InChI |
InChI=1S/C10H15N3O2/c1-8(14)13(2)5-6-15-10-4-3-9(11)7-12-10/h3-4,7H,5-6,11H2,1-2H3 |
Clave InChI |
IBDNTBBXPZOTKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)CCOC1=NC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


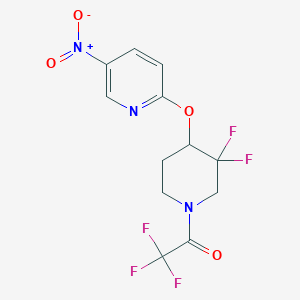
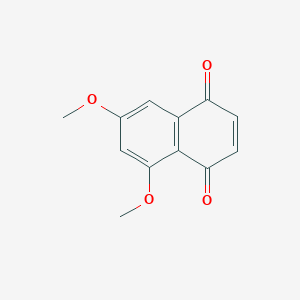
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
